1-(异喹啉-5-基)乙酮

描述

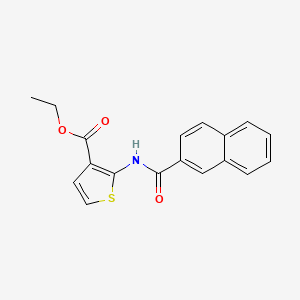

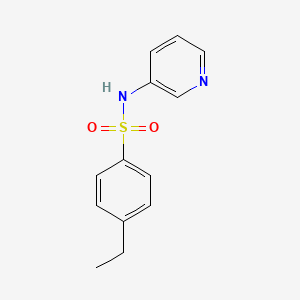

1-(Isoquinolin-5-YL)ethanone is a chemical compound with the CAS Number: 54415-44-0 . It has a molecular weight of 171.2 .

Synthesis Analysis

The synthesis of isoquinolones, including 1-(Isoquinolin-5-YL)ethanone, has been greatly developed recently . The construction of the isoquinolone ring focuses on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . For example, a mixture of 4-iodo-1-tritylimidazole and ethyl magnesium bromide can react to form 1-isoquinolin-1-yl-ethanone .Molecular Structure Analysis

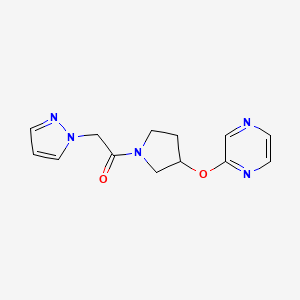

The InChI code for 1-(Isoquinolin-5-YL)ethanone is 1S/C11H9NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-7H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-(Isoquinolin-5-YL)ethanone has a melting point of 52-54 degrees Celsius . The density of a similar compound, Isoquinoline, is 1.099 g/cm3 .科学研究应用

衍生物和配合物的合成

1-(异喹啉-5-基)乙酮由于其反应性结构,可作为各种化学衍生物合成的前体。例如,已开发出使用异喹啉和活化乙炔的高效合成 1,4-苯并恶二氮杂-2-酮衍生物的方法,展示了其在温和条件下无需任何催化剂即可进行有机合成的多功能性,从而获得高收率 (F. Khaleghi 等人,2011 年)。类似地,3-取代的异喹啉-1-(2H)-酮和稠合的异喹啉-1-(2H)-酮已通过光激发反应合成,突出了其在创建复杂分子结构中的应用 (J. F. Guastavino 等人,2006 年)。

结构和光谱表征

该化合物还因其结构和光谱特性而受到研究。例如,合成了一种新型化合物 1-(2-氯-4-苯基喹啉-3-基)乙酮,并使用 X 射线衍射、FTIR、NMR 和 DFT 计算等多种技术进行了分析。这项研究说明了 1-(异喹啉-5-基)乙酮衍生物在理解分子结构和性质中的重要性 (S. Murugavel 等人,2016 年)。

药物化学应用

值得注意的是,1-(异喹啉-5-基)乙酮的衍生物已被探索其潜在的药用应用。由 1-(异喹啉-5-基)乙酮的修饰合成的新型茚并[1,2-c]异喹啉酮衍生物已被评估为聚 (ADP 核糖) 聚合酶-1 (PARP-1) 的抑制剂,表明在癌症治疗中具有潜在的治疗应用 (P. Jagtap 等人,2005 年)。

抗氧化、抗真菌和抗菌活性

此外,对由 1-(异喹啉-5-基)乙酮衍生物合成的芳基磺酰胺基 3-乙酰-2-甲基-4-苯基喹啉的抗氧化、抗真菌和抗菌特性进行的研究揭示了重要的生物活性。这些研究提供了该化合物开发新治疗剂的潜力的见解 (L. Jyothish Kumar 和 V. Vijayakumar,2017 年)。

安全和危害

The safety information for 1-(Isoquinolin-5-YL)ethanone includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

属性

IUPAC Name |

1-isoquinolin-5-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBRCLXBIDDEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-5-YL)ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)

![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)

![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)

![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)